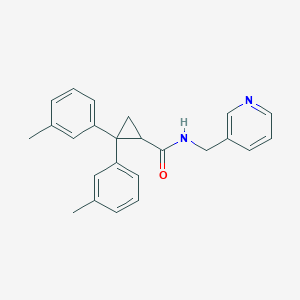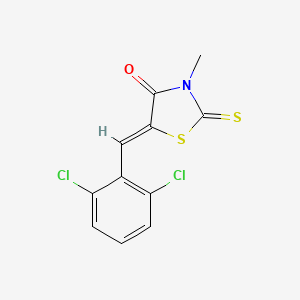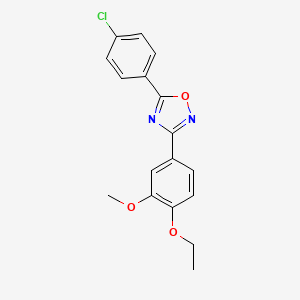
2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide, also known as BMPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMPC is a cyclopropane-containing compound that has shown promising results in scientific research, particularly in the areas of cancer treatment and drug discovery.
Wirkmechanismus
2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide works by binding to a specific protein called heat shock protein 90 (Hsp90), which is involved in the folding and stabilization of other proteins necessary for cancer cell survival. By inhibiting Hsp90, 2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide disrupts the function of these proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer treatment. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of other diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide has several advantages for lab experiments, including its high selectivity towards cancer cells and low toxicity. However, its synthesis method can be complex and time-consuming, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for 2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide research, including the development of new cancer therapies based on 2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide, the optimization of its synthesis method, and the investigation of its potential applications in other diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanisms of action of 2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide and its potential side effects.
Synthesemethoden
2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide can be synthesized through a multistep process involving the reaction of 3-methylbenzylamine with 3-bromopyridine to form 3-(3-methylbenzyl)pyridine, followed by a cyclization reaction with cyclopropanecarbonyl chloride to yield 2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide. This synthesis method has been optimized and improved over the years to increase the yield and purity of 2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide.
Wissenschaftliche Forschungsanwendungen
2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and leukemia. 2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide works by targeting specific proteins involved in cancer cell proliferation and survival, making it a promising candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
2,2-bis(3-methylphenyl)-N-(pyridin-3-ylmethyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O/c1-17-6-3-9-20(12-17)24(21-10-4-7-18(2)13-21)14-22(24)23(27)26-16-19-8-5-11-25-15-19/h3-13,15,22H,14,16H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXQEJGRBXFYCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CC2C(=O)NCC3=CN=CC=C3)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5626578 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{3-[1-(cyclobutylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine](/img/structure/B4959341.png)
![2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-5-methoxyphenol](/img/structure/B4959342.png)


![2-(4-bromophenyl)-3-[3-(2,6-dimethoxyphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4959361.png)
![N-1,3-benzodioxol-5-yl-3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4959364.png)

![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4959374.png)
![3-[(3-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4959380.png)
![5-acetyl-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-thiophenecarboxamide](/img/structure/B4959386.png)
![2-[3-(2,5-dichlorophenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B4959394.png)

![3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4959410.png)
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4959428.png)